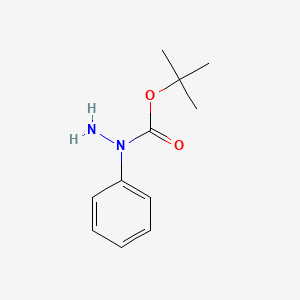

Tert-butyl 1-phenylhydrazinecarboxylate

Description

Contextual Significance of Hydrazine (B178648) Derivatives in Synthetic Chemistry

Hydrazine derivatives constitute a critical class of compounds in organic chemistry, prized for their diverse reactivity and wide-ranging applicability in synthesis. nbinno.com These nitrogen-rich molecules serve as fundamental building blocks in the creation of a vast array of organic structures, from pharmaceuticals and agrochemicals to advanced materials. nbinno.com The versatility of hydrazine derivatives stems from their unique chemical properties; they can function as potent nucleophiles, effective reducing agents, and precursors for complex heterocyclic systems. nbinno.com

A cornerstone of their utility is the reaction with aldehydes and ketones to form hydrazones, a class of organic compounds with the structure R₁R₂C=N-NH₂. mdpi.comwikipedia.org This condensation reaction is not only a classic method for the characterization of carbonyl compounds but also serves as a gateway to further synthetic transformations. wikipedia.org Hydrazones are crucial intermediates in well-known reactions such as the Wolff–Kishner reduction, which deoxygenates carbonyls to their corresponding alkanes. wikipedia.org Furthermore, the ability of the reactive nitrogen atoms in hydrazine derivatives to participate in cyclization reactions makes them indispensable for constructing nitrogen-containing heterocycles like pyrazoles, pyridazines, and triazoles, which are prevalent scaffolds in medicinal chemistry. nbinno.com The strategic use of hydrazine and its derivatives allows for the stepwise and controlled assembly of complex molecular architectures, underscoring their foundational importance in modern organic synthesis. nbinno.comslideshare.net

Role of Phenylhydrazinecarboxylates as Versatile Synthetic Units

Within the broad family of hydrazine derivatives, phenylhydrazinecarboxylates have emerged as particularly versatile and valuable synthetic units. These compounds, such as the titular Tert-butyl 1-phenylhydrazinecarboxylate, feature a phenylhydrazine (B124118) core functionalized with a carboxylate group, which is typically protected with an alkyl or aryl group. This structural motif elegantly combines the inherent reactivity of hydrazine with the modulating influence of a protecting group. nbinno.com The presence of a protecting group, such as the tert-butoxycarbonyl (Boc) group in this compound, is crucial for controlling reaction selectivity by tempering the nucleophilicity of the hydrazine nitrogens. nbinno.com

Phenylhydrazinecarboxylates are key precursors in a variety of important organic transformations. researchgate.net A significant application is their oxidation to form azocarboxylates. organic-chemistry.orgnih.gov For instance, research has demonstrated the efficient and environmentally friendly aerobic oxidation of alkyl 2-phenylhydrazinecarboxylates into alkyl 2-phenylazocarboxylates. organic-chemistry.orgnih.gov This transformation can be achieved under mild conditions using a copper(I) chloride (CuCl) and 4-dimethylaminopyridine (B28879) (DMAP) catalytic system, with molecular oxygen from the air serving as the ultimate oxidant. organic-chemistry.orgnih.gov The resulting azo compounds are highly valuable intermediates, notably utilized in reactions like the catalytic Mitsunobu reaction. nih.govacs.org The ability to generate these reactive azo species from stable phenylhydrazinecarboxylate precursors highlights the latter's role as a powerful tool in the synthetic chemist's arsenal.

The specific compound, this compound, exemplifies the utility of this class. Its physical and chemical properties make it a stable, solid reagent that can be easily handled in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 42116-43-8 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Appearance | Solid |

| Melting Point | 90-94 °C |

| Synonyms | 1-(tert-Butoxycarbonyl)-2-phenylhydrazine, N-Boc-N′-phenylhydrazine, tert-Butyl-2-phenylhydrazinecarboxylate |

Data sourced from Sigma-Aldrich.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-dimethylaminopyridine (DMAP) |

| Aldehydes |

| Alkanes |

| Alkyl 2-phenylazocarboxylates |

| Alkyl 2-phenylhydrazinecarboxylates |

| Copper(I) chloride (CuCl) |

| Hydrazones |

| Ketones |

| Pyrazoles |

| Pyridazines |

| This compound |

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

tert-butyl N-amino-N-phenylcarbamate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13(12)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3 |

InChI Key |

NLQZMWDNQGOWHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Tert Butyl 1 Phenylhydrazinecarboxylate and Its Analogues

Direct Synthetic Routes to Substituted Hydrazinecarboxylates

Direct synthetic routes to substituted hydrazinecarboxylates, particularly tert-butyl 1-phenylhydrazinecarboxylate, often involve the formation of a carbon-nitrogen bond between a phenyl group and a hydrazine (B178648) derivative. These methods are advantageous for their straightforward approach to constructing the target molecule.

Methods Utilizing Tert-butyl Hydrazinecarboxylate as a Key Reactant

Tert-butyl hydrazinecarboxylate, also known as tert-butyl carbazate (B1233558) or N-Boc-hydrazine, is a fundamental building block in the synthesis of its N-aryl derivatives. nih.govnih.gov The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective reactions at the unsubstituted nitrogen atom. A common approach involves the coupling of tert-butyl carbazate with an aryl halide, typically an aryl iodide or bromide, in the presence of a suitable catalyst. nih.gov

One established method for the preparation of tert-butyl carbazate itself involves the reaction of hydrazine hydrate (B1144303) with di-tert-butyl dicarbonate (B1257347). chemicalbook.com In a typical procedure, hydrazine hydrate is dissolved in a solvent like isopropyl alcohol and cooled. A solution of di-tert-butyl dicarbonate in the same solvent is then added dropwise. The reaction mixture is stirred for a couple of hours, after which the solvent is removed. The resulting product can be purified by dissolving the residue in a solvent such as dichloromethane (B109758), drying it over an anhydrous salt like magnesium sulfate, and then removing the solvent to yield tert-butyl hydrazinecarboxylate as a white semi-solid. chemicalbook.com

Another route to tert-butyl carbazate starts from tert-butyl phenyl carbonate, which is reacted with hydrazine hydrate. prepchem.com The mixture is heated, leading to a spontaneous reaction. After cooling and workup with ether and sodium hydroxide (B78521) solution, the product is isolated by extraction and distillation. prepchem.com

Approaches Involving Specific Arylation Conditions

The introduction of the phenyl group onto the tert-butyl hydrazinecarboxylate scaffold is achieved through N-arylation reactions, with copper- and palladium-catalyzed methods being the most prominent.

Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann condensation, a copper-promoted reaction, is a classic method for forming C-N bonds. wikipedia.org In the context of synthesizing this compound, this involves the coupling of an aryl halide with tert-butyl carbazate. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210 °C) and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org However, advancements have led to milder conditions.

A convenient method for the intermolecular N-arylation of hydrazides, including N-Boc hydrazine, utilizes a copper catalyst with cesium carbonate (Cs₂CO₃) as the base. nih.gov The reaction of N-Boc hydrazine with para- and meta-substituted aryl iodides proceeds regioselectively to afford the N-arylated products. nih.gov The Goldberg reaction, a variation of the Ullmann condensation, is also a viable method for the N-arylation of anilines and related compounds and can be applied to hydrazine derivatives. wikipedia.org

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, often proceeding under milder conditions than the Ullmann condensation. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the coordination of the amine (in this case, tert-butyl carbazate), deprotonation by a base, and finally, reductive elimination to yield the N-aryl hydrazine and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and BrettPhos demonstrating high efficiency. youtube.com The reaction can be carried out with various aryl halides, including chlorides, bromides, and iodides. nih.gov

A general protocol for the palladium-catalyzed cross-coupling of tert-butyl carbazate with vinyl halides has been developed, showcasing the utility of this method for forming C-N bonds with unsaturated partners. nih.gov This methodology provides a pathway to N-Boc-N-alkenylhydrazines and highlights the potential for similar couplings with aryl halides to produce this compound. nih.gov

Table 1: Comparison of Arylation Conditions

| Feature | Copper-Catalyzed N-Arylation (Ullmann) | Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) |

| Catalyst | Copper salts or copper metal wikipedia.org | Palladium complexes (e.g., Pd(OAc)₂) libretexts.org |

| Ligands | Often diamines or acetylacetonates (B15086760) wikipedia.org | Bulky, electron-rich phosphines (e.g., XPhos) youtube.com |

| Typical Halide | Aryl iodides are most reactive nih.govwikipedia.org | Aryl chlorides, bromides, iodides, and triflates wikipedia.orgnih.gov |

| Base | Often strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) nih.gov | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) libretexts.orgnih.gov |

| Reaction Temp. | Traditionally high (>200 °C), modern methods are milder wikipedia.org | Generally milder than traditional Ullmann conditions wikipedia.org |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP) wikipedia.org | Aprotic solvents (e.g., toluene, THF, dioxane) libretexts.org |

Synthesis through N-N Bond Formation Reactions

An alternative strategy for constructing hydrazine derivatives involves the formation of the nitrogen-nitrogen bond itself. This approach can be particularly useful for creating complex or sterically hindered hydrazines.

Intramolecular Aza-Lossen Rearrangement Pathways

The aza-Lossen rearrangement is a powerful transformation that converts amines into complex hydrazine derivatives in a two-step process under mild and safe conditions. This method facilitates the chemoselective formation of N-N bonds, leading to both cyclic and acyclic products. The key intermediate in this reaction is a nitrogen-substituted isocyanate (N-isocyanate), which can be trapped by various nucleophiles.

This process offers a significant advantage in overcoming common challenges in N-N bond formation, such as chemoselectivity issues and the undesirable dimerization of N-isocyanate intermediates. By employing N-hydroxyureas as precursors and optimizing reaction conditions, high yields of semicarbazides and other heterocyclic compounds can be achieved. This versatile protocol accommodates a range of external nucleophiles, including primary and secondary amines, as well as internal nucleophiles for the synthesis of heterocyclic systems.

Derivatization Strategies for Related Hydrazinecarboxylates

The synthesis of this compound can also be approached through the derivatization of pre-existing hydrazinecarboxylate structures. This often involves the protection of one nitrogen atom, followed by functionalization of the other.

Synthesis of Boc-Protected Hydrazine Derivatives

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. The synthesis of Boc-protected hydrazine derivatives is a crucial first step in many synthetic routes.

A convenient synthesis of protected hydrazine derivatives, such as 1,2-bis-Boc-hydrazinoacetic acid, has been described for applications in chemosective ligation techniques. wikipedia.org While the protection of amines with di-tert-butyl dicarbonate (Boc₂O) is a relatively straightforward process, the protection of hydrazines can be more complex. However, efficient techniques have been developed.

One such method involves a solventless approach for the introduction of the Boc group into hydrazines and amines. In this procedure, the substrate is stirred in molten di-tert-butyl dicarbonate without any solvent or catalyst, such as DMAP (4-dimethylaminopyridine). This "green" method is not only environmentally friendly but can also lead to higher yields of the final product. Selective Boc-protection at the NH₂ position of a monosubstituted hydrazine can be achieved in melted Boc₂O, which is particularly useful as mixtures of products that are difficult to separate can form under standard conditions (e.g., in acetonitrile (B52724) with DMAP).

Table 2: Common Reagents in the Synthesis of this compound and Intermediates

| Compound Name | Role in Synthesis |

| Tert-butyl hydrazinecarboxylate | Key reactant for arylation nih.gov |

| Phenyl iodide | Arylating agent nih.gov |

| Phenyl bromide | Arylating agent nih.gov |

| Di-tert-butyl dicarbonate | Boc-protecting reagent chemicalbook.com |

| Hydrazine hydrate | Precursor to tert-butyl carbazate chemicalbook.comprepchem.com |

| Copper(I) iodide | Catalyst for Ullmann condensation wikipedia.org |

| Palladium(II) acetate | Pre-catalyst for Buchwald-Hartwig amination libretexts.org |

| XPhos | Ligand for palladium-catalyzed amination youtube.com |

| Cesium carbonate | Base in copper-catalyzed reactions nih.gov |

| Sodium tert-butoxide | Base in palladium-catalyzed reactions nih.gov |

Stereoselective Synthetic Approaches to Hydrazine Derivatives

The development of stereoselective methods for synthesizing hydrazine derivatives is crucial for accessing chiral molecules with potential applications in pharmaceuticals and agrochemicals. researchgate.net One prominent strategy involves the enantioselective reduction of hydrazones. researchgate.net Another powerful approach is the organocatalytic α-hydrazination of carbonyl compounds.

For instance, an enantioselective synthesis of α-hydrazino aldehydes can be achieved from alcohols and N-Boc hydrazine through an in situ aerobic dual oxidation process coupled with asymmetric organocatalysis. organic-chemistry.org This method avoids the conventional use of pre-formed aldehydes and azodicarboxylates, instead utilizing readily available alcohols as starting materials. organic-chemistry.org The reaction demonstrates excellent enantiocontrol and is scalable. organic-chemistry.org

Another effective method for achieving stereocontrol is through the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines. The stereocontrolled synthesis of 1-substituted homotropanones, for example, uses chiral N-tert-butanesulfinyl imines as key intermediates to guide the stereochemical outcome of subsequent reactions. mdpi.com This methodology involves the chemoselective formation of an N-tert-butanesulfinyl aldimine from a keto aldehyde, followed by cyclization steps. mdpi.com

These approaches represent key strategies for introducing chirality into hydrazine-containing molecules, providing access to enantiomerically enriched building blocks.

Table 1: Examples of Stereoselective Hydrazination Methods

| Method | Reactants | Catalyst/Auxiliary | Product Type | Key Feature |

| Organocatalytic α-Hydrazination | Alcohols, N-Boc hydrazine | Asymmetric Organocatalyst | α-Hydrazino Aldehydes | Excellent enantiocontrol, uses simple starting materials. organic-chemistry.org |

| Chiral Auxiliary Approach | Keto Aldehydes | (S)- or (R)-tert-butanesulfinamide | Chiral N-tert-Butanesulfinyl Keto Aldimines | High stereocontrol guided by the chiral auxiliary. mdpi.com |

| Enantioselective Reduction | Hydrazones | Chiral Ligands, Precious Metals | Chiral Hydrazines | Convergent and versatile route to hydrazine-containing motifs. researchgate.net |

Formation of N-Boc-N-Alkenylhydrazines via Palladium-Catalyzed Cross-Coupling

A general and efficient methodology for the synthesis of N-Boc-N-alkenylhydrazines, a relatively uncommon class of compounds, has been developed using a palladium-catalyzed cross-coupling reaction. acs.orgnih.govresearchgate.net This method establishes a C-N bond by coupling various alkenyl halides (bromides and chlorides) with tert-butyl carbazate. acs.org

The reaction proceeds with high to moderate yields and demonstrates significant functional group tolerance. acs.org The coupling is regioselective, occurring specifically at the nitrogen atom bearing the Boc (tert-butoxycarbonyl) group. This selectivity is attributed to the higher acidity of the NHBoc proton, which is deprotonated to facilitate the palladium-catalyzed C-N bond formation. acs.org

The optimized reaction conditions typically involve a palladium source such as Pd₂(dba)₃, a phosphine ligand like Johnphos, and a base, commonly cesium carbonate, in a solvent like DMF at elevated temperatures. acs.org This methodology has proven effective for a wide array of substrates, including electron-rich, electron-neutral, and electron-poor substituted β-bromostyrenes, as well as 1-bromodienes and bromoolefins with aliphatic groups. acs.org Notably, the reaction shows higher reactivity for vinyl bromides over aryl halides, allowing for selective coupling in the presence of aryl chlorides or bromides. acs.org

Table 2: Palladium-Catalyzed Synthesis of N-Boc-N-Alkenylhydrazines

| Entry | Haloalkene | Product | Yield (%) |

| 1 | (E)-β-Bromostyrene | (E)-tert-Butyl 1-phenyl-2-styrylhydrazinecarboxylate | 95 |

| 2 | (E)-4-Methoxy-β-bromostyrene | (E)-tert-Butyl 1-(4-methoxyphenyl)-2-styrylhydrazinecarboxylate | 98 |

| 3 | (E)-4-(Trifluoromethyl)-β-bromostyrene | (E)-tert-Butyl 1-(4-(trifluoromethyl)phenyl)-2-styrylhydrazinecarboxylate | 85 |

| 4 | (E)-4-Cyano-β-bromostyrene | (E)-tert-Butyl 1-(4-cyanophenyl)-2-styrylhydrazinecarboxylate | 80 |

| 5 | (E)-4-Chloro-β-bromostyrene | (E)-tert-Butyl 1-(4-chlorophenyl)-2-styrylhydrazinecarboxylate | 92 |

| 6 | (E)-1-Bromo-2-(4-bromophenyl)ethene | (E)-tert-Butyl 1-(4-bromophenyl)-2-styrylhydrazinecarboxylate | 87 |

| 7 | (E)-1-Bromo-4-phenyl-1,3-butadiene | (E)-tert-Butyl 1-(4-phenyl-1,3-butadien-1-yl)hydrazinecarboxylate | 75 |

| 8 | 1-Bromocyclohexene | tert-Butyl 1-(cyclohex-1-en-1-yl)hydrazinecarboxylate | 89 |

| General reaction conditions: 0.5 mmol of haloalkene, 0.6 mmol of tert-butyl carbazate, 2 mol % of Pd₂(dba)₃; 8 mol % of Johnphos, 1.4 equiv of cesium carbonate, 1 mL of DMF, 110 °C. Data sourced from Organic Letters, 2007. acs.org |

Synthesis of Borylated Hydrazino Acid Derivatives

Highly functionalized, boron-containing building blocks such as α-boryl-α-hydrazinoacetic acid can be readily synthesized from α-borylacetaldehyde. researchgate.netthieme-connect.comthieme-connect.de This synthetic route provides access to novel organoboron compounds that are valuable intermediates. thieme-connect.com

The synthesis begins with the treatment of α-borylacetaldehyde with di-tert-butyl azodicarboxylate (DBAD). thieme-connect.de This is followed by a Pinnick oxidation in a one-pot fashion to yield the highly functionalized MIDA (N-methyliminodiacetic acid) boronate product in high yield. thieme-connect.de

The resulting α-boryl-α-hydrazinoacetic acid derivative serves as a versatile platform for further transformations. The Boc protecting group on the hydrazine moiety can be cleanly removed using a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA), yielding the free hydrazine salt without causing deboronation or cleavage of the MIDA group. thieme-connect.de This deprotected intermediate can then react with various 1,3- or 1,4-electrophiles to generate a diverse array of N-heterocycle-substituted α-carboxy MIDA boronates. thieme-connect.de For example, reactions with acetylacetone, dibenzoylmethane, and various aryl keto-enamines produce substituted pyrazoles in high yields. thieme-connect.de

Table 3: Synthesis of Heterocyclic Derivatives from Borylated Hydrazine Intermediate

| Entry | Electrophile | Resulting Heterocycle | Yield (%) |

| 1 | Acetylacetaldehyde dimethyl acetal | 1,5- and 1,3-Substituted Pyrazole | 99 |

| 2 | Acetylacetone | 3,5-Dimethylpyrazole | 99 |

| 3 | Dibenzoylmethane | 3,5-Diphenylpyrazole | 56 |

| 4 | (Z)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | 5-Phenylpyrazole | 99 |

| 5 | (Z)-3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 5-(p-Tolyl)pyrazole | 99 |

| 6 | Ethyl acetoacetate | Pyrazolone derivative | 99 |

| 7 | Methyl 2-formylbenzoate | Phthalazinone derivative | 81 |

| 8 | Phthalic anhydride | Phthalazinedione and N-Aminophthalimide | 80 |

| Yields correspond to the formation of the N-heterocycle-substituted α-carboxy MIDA boronates. Data sourced from Synthesis, 2021. thieme-connect.de |

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 1 Phenylhydrazinecarboxylate and Its Analogues

Mechanistic Pathways in Oxidative Transformations

The conversion of alkyl 2-phenylhydrazinecarboxylates, including the tert-butyl analogue, into the corresponding azo compounds is a significant transformation in organic synthesis. Azo compounds are valuable as versatile synthetic building blocks and are present in various bioactive molecules and functional materials. acs.org Traditionally, this oxidation relied on stoichiometric amounts of often toxic oxidants. organic-chemistry.orgnih.gov Modern methodologies focus on more environmentally friendly approaches, primarily utilizing molecular oxygen from the air as the terminal oxidant. organic-chemistry.orgresearchgate.net This aligns with the principles of green chemistry by avoiding harsh reagents and minimizing waste. acs.org

The aerobic oxidation of these hydrazinecarboxylate derivatives leads to the formation of a N=N double bond, yielding alkyl 2-phenylazocarboxylates. organic-chemistry.org These reactions are often catalyzed and can be performed under mild conditions, representing a more sustainable alternative to classical methods that employ oxidants like manganese dioxide (MnO2) or potassium permanganate (B83412) (KMnO4). nih.gov The development of efficient and practical aerobic oxidation methods has been a continuous area of interest in organic synthesis. acs.org

Catalytic systems are crucial for activating molecular oxygen and facilitating the efficient aerobic oxidation of alkyl 2-phenylhydrazinecarboxylates under mild conditions.

CuCl/DMAP System: A highly efficient catalytic system for the aerobic oxidation of alkyl 2-phenylhydrazinecarboxylates employs a combination of copper(I) chloride (CuCl) and 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This system demonstrates significant advantages, including fast reaction rates, often completing the transformation within three hours, which is considerably faster than previously reported iron-catalyzed methods. organic-chemistry.orgnih.gov The reaction proceeds effectively under an air atmosphere with dichloromethane (B109758) as the preferred solvent. organic-chemistry.org Control experiments have confirmed that CuCl, DMAP, and air are all essential for the reaction to proceed successfully. organic-chemistry.org The CuCl/DMAP system is effective for a broad range of substrates, including those with electron-donating and electron-withdrawing groups at various positions on the phenyl ring. organic-chemistry.org

SAQS System: An alternative green approach utilizes sodium anthraquinone-2-sulfonate (SAQS) as an organic photocatalyst under visible light irradiation. nih.govrsc.org This method is conducted in an aerobic environment at room temperature, making it an environmentally friendly and practical procedure. nih.gov The reaction is typically performed in acetonitrile (B52724) with the presence of a base like potassium carbonate (K2CO3). nih.govrsc.org This visible-light-driven protocol is effective for various alkyl 2-phenylhydrazinecarboxylates, including tert-butyl derivatives, converting them to the corresponding azo compounds in high yields. nih.govrsc.org The use of visible light and air as reactants underscores the sustainable nature of this synthetic strategy. nih.gov

Below is a table summarizing the reaction conditions for these catalytic systems.

| Catalyst System | Oxidant | Key Additives/Conditions | Substrate Scope | Typical Yields | Reference |

| CuCl/DMAP | Air (O₂) | DMAP, Dichloromethane | Broad (para-, meta-, ortho-substituted) | High | organic-chemistry.org |

| SAQS | Air (O₂) | K₂CO₃, Acetonitrile, Blue LEDs | Broad (benzyl, trichloroethyl, tert-butyl esters) | High (up to 98%) | nih.govrsc.org |

Oxidative dehydrogenation is the core process in the conversion of hydrazine (B178648) derivatives to azo compounds, involving the removal of two hydrogen atoms from the N-H groups to form a nitrogen-nitrogen double bond. acs.orgnih.gov

In metal-catalyzed aerobic oxidations, such as the CuCl/DMAP system, the mechanism is believed to involve the coordination of the copper catalyst to the hydrazine substrate, facilitating electron transfer to molecular oxygen. This process generates reactive oxygen species or activates the substrate for direct reaction with O₂.

In visible-light-driven photocatalytic systems using SAQS, the proposed mechanism begins with the excitation of the SAQS photocatalyst by visible light. nih.govresearchgate.net The excited catalyst can then interact with molecular oxygen to generate reactive oxygen species (ROS), which subsequently oxidize the hydrazinecarboxylate to the corresponding azo compound. rsc.org Light irradiation has been shown to be a crucial factor for this transformation. researchgate.net

Radical-Mediated Reaction Mechanisms

While not originating directly from tert-butyl 1-phenylhydrazinecarboxylate itself, tert-butyl radicals, generated from sources like di-tert-butyl peroxide (DTBP), play a significant role in initiating complex transformations of other molecules. researchgate.net These transformations can include reactions like 1,2-alkynyl migration in unactivated alkenes. researchgate.net In such a process, a tert-butoxyl radical, formed from the homolysis of DTBP, can abstract a hydrogen atom to generate a different radical species. beilstein-journals.org This newly formed radical can then add to an alkene, triggering a cascade of events. mdpi.com

A key step in these cascades can be a 3-exo-dig cyclization followed by a 1,2-alkynyl group migration. researchgate.netrsc.org This sequence allows for the difunctionalization of alkenes and the construction of complex molecular architectures, such as α-alkynyl ketones. researchgate.netrsc.org The process effectively installs carbonyl and alkynyl functional groups across a C=C double bond. researchgate.net These radical-triggered migrations provide a powerful tool for C-C bond breaking and reconstruction. researchgate.net

Radical intermediates are key in the difunctionalization and multifunctionalization of alkenes, enabling the addition of multiple functional groups across a double bond in a single step. mdpi.combeilstein-journals.org Reagents like tert-butyl nitrite (B80452) (t-BuONO) can serve as a source of radical species for initiating such reactions. beilstein-journals.orgresearchgate.net

For instance, the aerobic decomposition of t-BuONO generates nitrogen dioxide (NO₂), which can add to an alkene to form a carbon-centered radical intermediate. beilstein-journals.org This radical can then be trapped by molecular oxygen to form a peroxy radical (ROO•). Subsequent reactions can lead to the formation of an alkoxy radical, which may undergo further transformations like an intramolecular 1,5-hydrogen shift. beilstein-journals.org This cascade functionalizes the alkene at multiple positions, including unactivated sp³ C-H bonds, leading to complex products like nitrated γ-lactols or hydroxy-nitropentyl nitrates. beilstein-journals.org Such radical-mediated processes are powerful tools for rapidly increasing molecular complexity from simple alkene starting materials. beilstein-journals.orgnih.gov

The table below provides examples of radical initiators and the resulting transformations in alkenes.

| Radical Initiator | Radical Species Generated | Transformation | Product Type | Reference |

| Di-tert-butyl peroxide (DTBP) | Tert-butoxyl radical (t-BuO•) | 1,2-Alkynyl Migration | α-Alkynyl Ketones | researchgate.net |

| Tert-butyl nitrite (t-BuONO) | Nitrogen dioxide (NO₂) | Aerobic Multifunctionalization | Nitrated γ-lactols, Hydroxy Nitrates | beilstein-journals.org |

Generation of Radical Cations (e.g., Para-Phenyl Radical Cation Equivalents)

The generation of aryl radicals from aryl hydrazines is a significant transformation in organic synthesis. Aryl radicals can be produced by treating aryl hydrazines or their hydrochloride salts with bases like pyridine, sodium hydroxide (B78521), or potassium carbonate in the presence of air. nih.gov Another method involves the reaction of aryl hydrazines with molecular iodine under air, which has been shown to generate aryl radicals effectively. nih.gov

Mechanistic studies provide evidence for the formation of these radical species. For instance, when phenylhydrazine (B124118) is reacted with a spin-trap reagent such as (α-(4-pyridyl-1-oxide)-N-tert-butyl nitrone (POBN) in the presence of catalytic molecular iodine, a phenyl-POBN adduct is detected, substantiating the generation of the phenyl radical. nih.gov The proposed mechanism suggests that iodine reacts with the aryl hydrazine to form an intermediate that, after dehydroiodination and further reaction with iodine, leads to the radical species. The process is sustained by the air oxidation of the hydroiodic acid byproduct back to molecular iodine. nih.gov While these examples establish the principle for aryl hydrazines, the direct generation of radical cations from this compound follows similar oxidative principles, often initiated by chemical or electrochemical methods to form reactive intermediates for subsequent coupling reactions.

Transition Metal-Catalyzed Reactivity

This compound and its derivatives are valuable substrates in a variety of transition metal-catalyzed reactions, which facilitate the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions Involving Hydrazinecarboxylates

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling reactions. Hydrazine derivatives, including tert-butyl carbazate (B1233558), have been successfully employed as nucleophiles in these transformations. For example, the palladium-catalyzed cross-coupling of tert-butyl carbazate with vinyl halides provides a general route to N-Boc-N-alkenylhydrazines, a class of compounds that were previously difficult to access. nih.govresearchgate.net This methodology demonstrates the utility of protected hydrazines in forming C-N bonds with sp²-hybridized carbon centers.

The scope of palladium-catalyzed cross-coupling extends to various aryl electrophiles, including chlorides, bromides, iodides, and triflates. nih.govsigmaaldrich.com The choice of ligand is crucial for the success of these reactions, with bulky trialkylphosphines like P(t-Bu)₃ often proving effective for coupling unreactive substrates such as aryl chlorides. nih.gov While direct C-N coupling is common, innovative palladium-catalyzed reactions involving arylhydrazines can also proceed via C-N bond cleavage to form a C-Pd bond, opening new avenues for cross-coupling reactions. lookchem.com For instance, the reaction of arylhydrazines with olefins can lead to C-C bond formation through this novel activation mode. lookchem.com

Copper-Catalyzed Processes (e.g., Aerobic Oxidative Azo-Ene Cyclization, Dehydrogenation)

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. In the context of hydrazinecarboxylate chemistry, copper catalysis is particularly effective for aerobic oxidation reactions. A notable example is the copper-catalyzed aerobic oxidative azo-ene cyclization. sci-hub.se This process involves the oxidation of an ene-containing hydrazide to an azo intermediate, which then undergoes an intramolecular azo-ene reaction to form cyclic products like oxazolidinones. sci-hub.se A CuI/DMAP/O₂ system has been shown to facilitate this transformation efficiently. sci-hub.se

Copper(II) complexes, in the presence of ligands like 2-ethyl-2-oxazoline, can also catalyze the aerobic oxidation of hydrazides to generate azo intermediates at room temperature. arkat-usa.orgworktribe.comresearchgate.net These highly reactive azo compounds can be trapped in situ with dienes via hetero-Diels-Alder reactions or participate in ene reactions. arkat-usa.orgworktribe.com The chemoselectivity between the Diels-Alder and ene pathways can often be controlled by adjusting the reaction temperature and solvent. arkat-usa.org Furthermore, copper-catalyzed dehydrogenation reactions represent another important application, enabling the functionalization of C(sp³)-H bonds under mild, redox-neutral conditions. nih.gov

Catalytic Mitsunobu Reactions Involving Arylazocarboxylates

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups. However, the classical reaction generates stoichiometric amounts of phosphine (B1218219) oxide and hydrazine byproducts, which complicates purification and raises environmental concerns. researchgate.net To address this, catalytic versions of the Mitsunobu reaction have been developed using recyclable azo reagents. researchgate.net

Nucleophilic and Electrophilic Reaction Modes

Beyond transition metal-catalyzed processes, the azo group in oxidized hydrazinecarboxylate derivatives can react directly with nucleophiles and electrophiles.

Zinc-Mediated Allylation and Benzylation of Azocarboxylic Esters

Phenylazocarboxylic tert-butyl esters, generated from the oxidation of this compound, can undergo nucleophilic additions mediated by zinc powder. nih.govacs.org Under Barbier-type conditions, the reaction of these azo compounds with allyl or benzyl (B1604629) halides in the presence of zinc leads to the corresponding allylated or benzylated hydrazine products. nih.govacs.orgresearchgate.net

The reaction proceeds with high regioselectivity, with the nucleophilic attack occurring exclusively at the β-nitrogen atom of the azocarboxylic ester. nih.govacs.org In the case of allylation, the substitution pattern of the allyl halide can influence the connectivity of the final product. nih.gov These zinc-mediated reactions are typically fast and provide access to substituted hydrazines that serve as valuable precursors for synthesizing heterocyclic compounds such as indoles and indazoles. nih.govacs.org

Interactive Data Table: Zinc-Mediated Allylation of Phenylazocarboxylic tert-butyl Esters

This table summarizes the results of the zinc-mediated allylation of tert-butyl phenylazocarboxylate with various allyl bromides. The data highlights the regioselectivity and yield of the reaction.

| Allyl Bromide | Product Structure | Yield (%) | Reference |

| Allyl bromide | N-allyl-N'-phenylhydrazine-N'-carboxylate | 95% | nih.gov |

| (E)-Cinnamyl bromide | N-(1-phenylallyl)-N'-phenylhydrazine-N'-carboxylate | 93% | nih.gov |

| Crotyl bromide | N-(1-methylallyl)-N'-phenylhydrazine-N'-carboxylate | 91% | nih.gov |

| Prenyl bromide | N-(1,1-dimethylallyl)-N'-phenylhydrazine-N'-carboxylate | 89% | nih.gov |

Electrophilic Amination via N-Boc-O-Tosyl Hydroxylamine (B1172632)

The introduction of an amino group onto a nitrogen atom, or N-amination, is a fundamental transformation in organic synthesis. For Boc-protected hydrazines such as this compound, N-Boc-O-tosyl hydroxylamine serves as a key reagent for electrophilic amination. This reagent is valued for being a stable, crystalline solid that is relatively safe to handle compared to other energetic aminating agents. The reaction facilitates the formation of a new N-N bond, leading to protected hydrazine derivatives which are versatile intermediates in the synthesis of more complex molecules.

The general mechanism involves the nucleophilic attack of the nitrogen atom of the hydrazine derivative on the electrophilic nitrogen of N-Boc-O-tosyl hydroxylamine. The tosylate group, being an excellent leaving group, facilitates this process. The reaction is typically carried out under mild conditions and has been successfully applied to various aryl and alkyl amines. researchgate.net

However, a critical mechanistic consideration in the electrophilic amination of Boc-protected nitrogen compounds is the potential for a Lossen rearrangement. x-mol.com This rearrangement can occur under certain conditions, leading to the formation of isomeric urea (B33335) derivatives instead of the expected hydrazine product. The Lossen rearrangement involves the conversion of an N-acyloxycarbamate intermediate into an isocyanate. wikipedia.org This competing pathway highlights the nuanced reactivity of these systems and the importance of carefully controlled reaction conditions to achieve the desired amination product. The mechanism of the Lossen rearrangement involves the formation of an acyl hydroxamate, which, upon deprotonation, undergoes a concerted rearrangement to form an isocyanate. wikipedia.org This isocyanate can then react with amines or water to yield ureas or amines, respectively.

Substitution Reactions (e.g., S_N1, S_N2) in Related Boc Chemistry

The tert-butoxycarbonyl (Boc) protecting group significantly influences the nucleophilicity and reactivity of the nitrogen atoms in hydrazine derivatives. In the context of substitution reactions, the nitrogen atoms of this compound can act as nucleophiles. The specific pathway of the substitution reaction, whether it follows a unimolecular (S_N1) or bimolecular (S_N2) mechanism, is dictated by several factors including the structure of the electrophile, the nature of the leaving group, the solvent, and the nucleophilicity of the hydrazine derivative.

The S_N2 reaction is a one-step process where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. This mechanism is favored by unhindered electrophiles (e.g., primary alkyl halides) and strong nucleophiles. libretexts.orgyoutube.com The nitrogen atom in a Boc-protected hydrazine can act as a nucleophile in S_N2 reactions, although its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the Boc group. For an S_N2 reaction to occur, the approach of the nucleophilic nitrogen to the electrophilic carbon must be sterically feasible. libretexts.org The bulky tert-butyl group in this compound could potentially introduce steric hindrance, influencing the rate of S_N2 reactions. fiveable.me

The S_N1 reaction , in contrast, is a two-step process that proceeds through a carbocation intermediate. This pathway is favored by electrophiles that can form stable carbocations (e.g., tertiary alkyl halides) and is less dependent on the strength of the nucleophile. wwnorton.com Polar protic solvents can stabilize the carbocation intermediate, thus favoring the S_N1 mechanism. chemistrytalk.orglibretexts.org In the context of this compound, an S_N1 reaction would involve the formation of a carbocation from the electrophile, followed by the attack of the hydrazine's nitrogen atom.

The choice between an S_N1 and S_N2 pathway is a critical aspect of reaction design. The table below summarizes the key factors influencing the mechanism of substitution reactions.

| Feature | S_N1 Reaction | S_N2 Reaction |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Electrophile] | Rate = k[Electrophile][Nucleophile] |

| Electrophile Structure | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

Computational Support for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. nih.gov For reactions involving this compound and its analogues, computational studies can provide valuable insights into transition state geometries, activation energies, and reaction pathways that are often difficult to probe experimentally.

In the context of electrophilic amination, DFT calculations can be employed to model the reaction between a Boc-protected hydrazine and an aminating agent like N-Boc-O-tosyl hydroxylamine. Such studies can help to determine the preferred site of attack and to calculate the energy barriers for both the desired amination pathway and competing side reactions, such as the Lossen rearrangement. By analyzing the electronic structure of the reactants and transition states, researchers can gain a deeper understanding of the factors that control the regioselectivity and chemoselectivity of the reaction.

For substitution reactions, computational analysis can be used to predict whether an S_N1 or S_N2 mechanism is more favorable under a given set of conditions. mdpi.comresearchgate.net By calculating the energies of the carbocation intermediate in the S_N1 pathway and the transition state in the S_N2 pathway, the preferred reaction mechanism can be identified. Furthermore, these computational models can assess the impact of steric and electronic effects of substituents on the reactivity of the Boc-protected hydrazine nucleophile. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, can provide a qualitative understanding of the reactivity. mdpi.com

While specific computational studies on the electrophilic amination and substitution reactions of this compound are not extensively reported in the literature, the principles derived from computational analyses of related systems provide a strong framework for predicting and understanding its reactivity.

Applications As a Key Synthetic Intermediate in Advanced Organic Chemistry

Synthesis of Complex Organic Molecules

The strategic placement of the Boc protecting group on the hydrazine (B178648) nitrogen allows for controlled reactivity, making tert-butyl 1-phenylhydrazinecarboxylate an invaluable tool in multi-step syntheses of complex molecular targets. The Boc group can be selectively removed under specific conditions, unmasking the reactive hydrazine functionality at the desired stage of a synthetic sequence. This controlled deprotection is crucial for preventing unwanted side reactions and for introducing the hydrazine moiety in a specific orientation within the target molecule.

One notable application is in the synthesis of indole (B1671886) alkaloids, where the phenylhydrazine (B124118) unit serves as a precursor to the indole core through the well-established Fischer indole synthesis. The tert-butyl carbamate (B1207046) functionality allows for the modulation of the reactivity and solubility of the hydrazine precursor, facilitating its incorporation into advanced intermediates. For instance, in the total synthesis of complex natural products, derivatives of this compound can be coupled with intricate ketone or aldehyde fragments, followed by acid-catalyzed cyclization to forge the indole scaffold late in the synthetic route.

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The ability of this compound and its derivatives to participate in a variety of cyclization reactions makes it a cornerstone in heterocyclic chemistry. It provides access to a wide range of nitrogen-containing ring systems that are prevalent in pharmaceuticals, agrochemicals, and materials science.

Access to Indoles and Indazoles

The Fischer indole synthesis remains a prominent method for constructing the indole nucleus, and derivatives of this compound are frequently employed in this reaction. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is readily formed by the condensation of a phenylhydrazine with a ketone or an aldehyde. The use of the Boc-protected hydrazine allows for the preparation and purification of the hydrazone intermediate before the final cyclization step.

Similarly, indazole scaffolds, which are isomeric to indoles, can be accessed through strategies involving intramolecular cyclization of appropriately substituted phenylhydrazine derivatives. For example, copper-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones, which can be prepared from this compound, provides a direct route to N-substituted indazoles.

| Entry | Arylhydrazone Precursor | Catalyst/Base | Solvent | Time (h) | Yield (%) |

| 1 | N-(2-chlorobenzylidene)-N'-phenylhydrazine | CuI/KOH | DMF | 24 | 60 |

| 2 | N-(2-chloro-4-methylbenzylidene)-N'-phenylhydrazine | CuI/KOH | DMF | 24 | 10 |

| 3 | N-(2-chloro-5-nitrobenzylidene)-N'-phenylhydrazine | CuI/KOH | DMF | 12 | 55 |

| 4 | N-(2-chloro-3,5-dinitrobenzylidene)-N'-phenylhydrazine | CuI/KOH | DMF | 48 | 35 |

Table 1: Synthesis of N-phenyl-1H-indazoles via copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.org

Formation of 1,3,4-Oxadiazines and 2-Imino-1,3,4-Oxadiazolines

This compound can be a precursor to acylhydrazides that undergo cycloaddition reactions to form 1,3,4-oxadiazine rings. A one-pot protocol involving the aerobic oxidation of acylhydrazides to generate N-acyldiazenes, followed by a DMAP-catalyzed cycloaddition with allenoates, has been developed for the synthesis of 1,3,4-oxadiazines. mdpi.com However, it has been noted that N'-tert-butylbenzohydrazide, a derivative of the title compound, did not yield the desired 1,3,4-oxadiazine under these conditions. mdpi.com

In a related transformation, 2-imino-1,3,4-oxadiazolines can be synthesized from the reaction of acylhydrazides with isothiocyanates. An aerobic oxidative annulation mediated by DMAP provides a route to this class of heterocycles. For instance, an acylhydrazide derived from tert-butyl hydrazine has been shown to undergo this annulation to produce the corresponding 2-imino-1,3,4-oxadiazoline in a moderate yield. nih.govacs.org

Synthesis of Triazoles and Related Nitrogen-Containing Compounds

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazoles. Precursors derived from this compound can be functionalized with either an azide (B81097) or an alkyne moiety to participate in these powerful transformations. For example, a one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates has been achieved with high yields (90–97%) through a copper(I)-catalyzed click reaction. nih.gov

| Entry | Aryl/Alkyl Azide | Product | Yield (%) |

| 1 | Phenyl azide | tert-butyl 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | 95 |

| 2 | 4-Fluorophenyl azide | tert-butyl 4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | 97 |

| 3 | 4-Chlorophenyl azide | tert-butyl 4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | 96 |

| 4 | 4-Bromophenyl azide | tert-butyl 4-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | 94 |

| 5 | Benzyl (B1604629) azide | tert-butyl 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | 92 |

Table 2: One-pot synthesis of tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates. nih.gov

Formation of Cinnoline (B1195905) Derivatives

The cinnoline ring system, a benzodiazine, is another important heterocyclic scaffold found in many biologically active compounds. nih.gov While direct and specific examples of the use of this compound in cinnoline synthesis are not extensively documented in readily available literature, general methods for cinnoline synthesis often involve the cyclization of ortho-substituted phenylhydrazines. researchgate.net For instance, the intramolecular cyclization of o-alkenylphenylhydrazones can lead to the formation of the cinnoline core. It is conceivable that this compound could be utilized to prepare the necessary o-functionalized phenylhydrazine precursors for such transformations. A metal-free [5 + 1] cyclization of 2-vinylanilines with tert-butyl nitrite (B80452) (TBN) as the nitrogen source has been reported to access various cinnolines in high yields. researchgate.net

General Utility in Nitrogen-Containing Heterocycle Synthesis

The utility of this compound extends beyond the specific examples mentioned above. Its ability to serve as a protected and easily handleable source of the phenylhydrazine moiety makes it a valuable starting material for the synthesis of a wide variety of nitrogen-containing heterocycles. The Boc group can be readily removed to liberate the free hydrazine, which can then be engaged in various cyclocondensation and annulation reactions to construct diverse heterocyclic frameworks. This versatility underscores its importance as a key building block in modern synthetic organic chemistry.

Role in Dehydrogenation and Oxidation Reactions

Following a comprehensive review of available scientific literature, no specific research findings or established applications of this compound in the aerobic dehydrogenation of N-heterocycles were identified. This particular application does not appear to be a documented role for this compound in the reviewed sources.

Introduction of Protecting Groups and Functional Moieties

This compound serves as a valuable intermediate in organic synthesis, primarily due to the presence of the tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common protecting groups for amines and hydrazines in non-peptide chemistry, prized for its reliability and straightforward application and removal. wikipedia.orgfishersci.co.uk

In the structure of this compound, the Boc group is attached to one of the nitrogen atoms of the hydrazine core. This strategic placement serves several critical functions. It deactivates the protected nitrogen, reducing its nucleophilicity and preventing it from participating in unwanted side reactions. This chemoselectivity is essential in multi-step syntheses where other functional groups in a molecule need to be modified without affecting the hydrazine moiety. wikipedia.org

The protected phenylhydrazine scaffold can then be introduced into more complex molecules. Once the desired synthetic transformations are complete, the Boc group can be selectively removed under acidic conditions, restoring the free hydrazine functionality for subsequent reactions. fishersci.co.uk The deprotection process typically involves treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a biphasic system or an organic solvent such as dichloromethane (B109758) or ethyl acetate. fishersci.co.uk A key advantage of the Boc group is its stability under a wide range of other reaction conditions, including basic hydrolysis and catalytic reduction, which allows for broad synthetic flexibility.

The closely related compound, tert-butyl carbazate (B1233558) (N-Boc-hydrazine), is widely used as a precursor to introduce the Boc protecting group onto other molecules and as a foundational building block in the synthesis of more complex structures. orgsyn.orgmdpi.com Similarly, this compound provides a pre-protected phenylhydrazine unit, streamlining synthetic pathways that require the incorporation of this specific functional moiety.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental tools for the structural analysis of tert-butyl 1-phenylhydrazinecarboxylate, providing detailed information about its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum shows distinct signals for the aromatic protons of the phenyl group, the N-H protons, and the highly shielded protons of the tert-butyl group. uva.nl

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) |

| Phenyl (ortho) | 7.25-7.20 | Multiplet |

| Phenyl (meta, para) | 6.81-6.87 | Multiplet |

| N-H (Carbamate) | ~6.42 | Singlet (broad) |

| N-H (Hydrazine) | ~5.76 | Singlet (broad) |

| tert-Butyl | 1.46 | Singlet |

| Data obtained in CDCl₃ at 400 MHz. uva.nl |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on data from analogous structures such as tert-butyl phenylcarbamate and other hydrazine (B178648) derivatives. rsc.org The spectrum would feature signals for the carbonyl carbon of the carbamate (B1207046), the quaternary and methyl carbons of the tert-butyl group, and the distinct carbons of the phenyl ring.

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 152-156 |

| Phenyl (C-ipso) | 138-142 |

| Phenyl (C-ortho, C-meta, C-para) | 118-130 |

| tert-Butyl (Quaternary C) | 80-82 |

| tert-Butyl (Methyl C) | 28-29 |

| Predicted ranges are based on analogous compounds. rsc.org |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its key functional groups.

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |

| N-H | Stretching (Hydrazine & Carbamate) | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching (tert-Butyl) | 2850-2980 |

| C=O (Carbonyl) | Stretching (Carbamate) | 1680-1720 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

| C-O | Stretching (Carbamate) | 1200-1300 |

| Ranges are based on standard FTIR correlation tables. researchgate.net |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₁₆N₂O₂), the expected exact mass is approximately 208.1212 g/mol . High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the elemental composition. uva.nl

Key Ionization Data:

Molecular Ion (M⁺): m/z ≈ 208

Protonated Molecule [M+H]⁺: Found at m/z 209.1290 (Calculated: 209.1285) uva.nl

Common fragmentation pathways observed in the mass spectrum of similar compounds include the loss of the tert-butyl group or isobutylene, and cleavage of the N-N or N-C bonds, leading to characteristic fragment ions. researchgate.net

| Fragment Ion | Description | Expected m/z |

| [M - C₄H₉]⁺ | Loss of the tert-butyl radical | 151 |

| [M - C₄H₈]⁺ | Loss of isobutylene | 152 |

| [C₆H₅N₂]⁺ | Phenylhydrazine (B124118) fragment | 107 |

| [C₄H₉O]⁺ | tert-Butoxy fragment | 73 |

| [C₄H₉]⁺ | tert-Butyl cation | 57 |

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the specific crystal structure of this compound has not been reported in publicly accessible databases, analysis of related compounds like tert-butyl carbazate (B1233558) provides insights into its likely solid-state conformation. nih.gov It is expected that the molecule would exhibit hydrogen bonding interactions involving the N-H groups, which would play a significant role in its crystal packing. The carbamate group is expected to be planar, and the phenyl ring would adopt a low-energy conformation relative to the hydrazine linkage.

Advanced Spectroscopic Methods for Mechanistic Insights

To understand how this compound behaves in chemical reactions, researchers can employ advanced spectroscopic techniques that monitor changes in real-time.

In situ (in the reaction mixture) and operando (while the reaction is running) spectroscopy are powerful methodologies for studying reaction mechanisms, identifying transient intermediates, and understanding the role of catalysts.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy can be used to monitor reactions involving chromophoric species like the phenyl group in this compound. Changes in the electronic structure of the aromatic ring or the formation of conjugated intermediates during a reaction can be tracked by observing shifts in the absorption maxima and changes in absorbance over time, providing kinetic data. nih.govorganic-chemistry.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. In reactions where single-electron transfer (SET) pathways are plausible, EPR can provide definitive evidence for the involvement of radical intermediates. For instance, in reactions involving phenylhydrazine derivatives, EPR spin-trapping experiments can be designed to detect and identify transient radical species that are crucial to the reaction mechanism. rsc.org

In Situ IR and Operando Raman Spectroscopy: These vibrational spectroscopy techniques are invaluable for monitoring the progress of a reaction in real-time. By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be followed by tracking the intensity of their characteristic vibrational bands (e.g., the C=O stretch of the carbamate or N-H bends). This allows for the determination of reaction kinetics and can help elucidate the reaction pathway. In catalytic processes, such as the palladium-catalyzed cross-coupling reactions where arylhydrazines are used, these techniques can also provide information on the catalyst's active state and the coordination of reactants to the metal center.

Based on a comprehensive search of scientific literature, it is not possible to generate an article on “this compound” that strictly adheres to the detailed outline provided. The publically accessible research domain lacks specific studies applying the requested advanced spectroscopic and computational methods directly to this compound.

The required sections of the article are:

Computational Chemistry for Molecular and Reaction Pathway Analysis

Solvent Effects in Computational Studies

While these are established and powerful techniques in chemical research, there is no specific published data for "this compound" for any of these subsections. For instance, no literature was found detailing the use of EXAFS to study catalyst structures in reactions involving this compound. Similarly, specific DFT calculations, modeling of its reaction intermediates, detailed conformational analyses, or studies on solvent effects for this compound are not available.

To generate content for the requested outline would require presenting information from unrelated molecules or speculating on findings, which would compromise scientific accuracy. Therefore, the article cannot be written in accordance with the instructions to focus solely on "this compound" with thorough and scientifically accurate content for each specified section.

Q & A

Basic: What are the common synthetic routes for tert-butyl 1-phenylhydrazinecarboxylate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling phenylhydrazine with a tert-butyl carbonylating agent, such as di-tert-butyl dicarbonate (Boc₂O), under controlled conditions. Key steps include maintaining anhydrous environments and using catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity. For example, in analogous piperazine derivatives, reactions proceed optimally at 0–20°C in solvents like dichloromethane or THF, with yields improved by slow reagent addition and inert atmospheres (e.g., nitrogen) to prevent hydrolysis . Post-synthesis purification via silica gel chromatography or recrystallization is critical to isolate the product.

Basic: How can researchers ensure the purity of this compound during synthesis?

Purity is ensured through rigorous analytical techniques:

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials and byproducts .

- Spectroscopic Analysis : ¹H and ¹³C NMR confirm structural integrity by matching peak assignments to expected chemical shifts (e.g., tert-butyl groups appear as singlets at ~1.4 ppm in ¹H NMR) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) within 5 ppm error .

Advanced: How should researchers address contradictory NMR data when characterizing derivatives?

Contradictory NMR signals may arise from conformational dynamics, solvent effects, or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., rotamers) causing peak splitting .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Re-crystallization : Eliminates impurities that distort spectra. For example, tert-butyl derivatives often require multiple solvent systems (e.g., EtOAc/hexane) for crystallization .

Safety: What are the key safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential respiratory irritancy .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced: What strategies are effective in elucidating the reaction mechanisms of this compound in nucleophilic substitution reactions?

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to determine rate laws and intermediate formation .

- Isotopic Labeling : Use ¹⁵N-labeled phenylhydrazine to track nitrogen migration in substitution reactions .

- Computational Modeling : DFT calculations (e.g., Gaussian software) predict transition states and activation energies for mechanistic validation .

Application: How is this compound utilized as an intermediate in drug discovery?

It serves as a precursor for hydrazine-based pharmacophores. For example:

- Anticancer Agents : Derivatives with substituted phenyl groups exhibit inhibitory activity against tyrosine kinases .

- Antibiotics : Functionalization at the hydrazine nitrogen enhances binding to bacterial penicillin-binding proteins .

Analytical: What spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

- ¹H/¹³C NMR : Assign peaks to tert-butyl (δ 1.4 ppm), carbonyl (δ 155–165 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

- HRMS : Confirm molecular formulas (e.g., C₁₂H₁₈N₂O₂ requires [M+H]⁺ = 223.1443) .

- FT-IR : Detect carbonyl stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in solvents .

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Data Analysis: What statistical methods are recommended for analyzing yield variability in multi-step syntheses involving this compound?

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, solvent ratios) .

- ANOVA : Identify significant factors affecting yield variability across batches .

- Principal Component Analysis (PCA) : Correlate spectroscopic data with reaction outcomes to troubleshoot impurities .

Mechanism: What experimental approaches can validate the proposed mechanisms for oxidation or reduction reactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.